Methyl 1-nitro-2-naphthoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

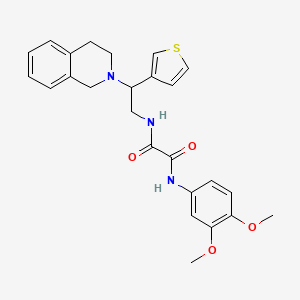

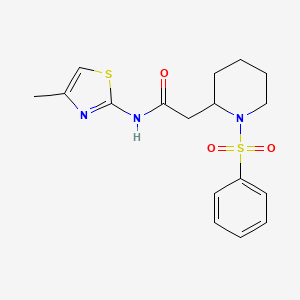

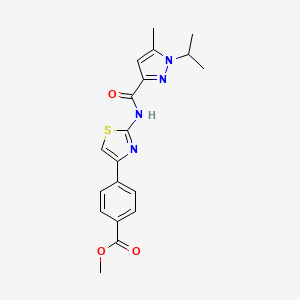

Methyl 1-nitro-2-naphthoate is a chemical compound with the molecular formula C12H9NO4 . It is a derivative of naphthoate, a class of compounds that have been studied for their potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthoate core with a nitro group (NO2) and a methyl group (CH3) attached . The exact positions and orientations of these groups can influence the compound’s properties and reactivity .科学的研究の応用

Photophysical Properties

- Methyl 1-nitro-2-naphthoate and related compounds exhibit notable photophysical properties. Studies have investigated their absorption spectra in different solutions, revealing insights into electronic transitions and molecular orbitals. These findings are significant for understanding the optical characteristics of such compounds (Fujita, Koshimįzu, & Mitsui, 1966).

Chemical Structure and Synthesis

- The synthesis and structural analysis of compounds related to this compound, such as organotin compounds, have been explored. These studies contribute to the development of new materials with potential applications in areas like organic light-emitting diodes (García-López et al., 2014).

Histochemical Applications

- Complex naphthols, which include derivatives of this compound, have been used as reagents for demonstrating tissue oxidase. Such applications are crucial in histochemical techniques for studying tissue composition and function (Burstone, 1959).

Environmental and Green Chemistry

- Research into the environmentally friendly synthesis of functionalized compounds related to this compound is an emerging area. Such studies focus on catalyst-free conditions and the use of green solvents, contributing to sustainable chemical practices (Reddy, Reddy, Kim, & Jeong, 2016).

Medicinal Chemistry

- This compound and its derivatives have been investigated for their potential anti-inflammatory effects. For example, studies on Methyl-1-hydroxy-2-naphthoate have shown its ability to inhibit inflammatory responses in macrophages, indicating possible therapeutic applications (Zhang et al., 2011).

将来の方向性

作用機序

Target of Action

Methyl 1-nitro-2-naphthoate primarily targets macrophages , which are major cells in inflammation . These cells play a crucial role in the pathogenesis of inflammation by secreting various inflammatory mediators .

Mode of Action

This compound interacts with its targets, the macrophages, by suppressing the activation of NF-κB and MAPKs signaling pathways . This suppression inhibits the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Biochemical Pathways

The compound affects the NF-κB and MAPKs signaling pathways . It inhibits the LPS-induced increases in NF-κB DNA-binding activity and NF-κB transcriptional activity, as well as IκB-α degradation and NF-κB translocation . Meanwhile, the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS are decreased by this compound .

Pharmacokinetics

The compound’s impact on bioavailability can be inferred from its ability to suppress the activation of nf-κb and mapks signaling pathways .

Result of Action

The molecular and cellular effects of this compound’s action include significant inhibition of the release of NO, IL-1β, and IL-6, as well as the protein expression of iNOS and COX-2 in LPS-stimulated macrophages . It also inhibits the mRNA expression of iNOS, COX-2, IL-1β, and IL-6 .

Action Environment

It’s worth noting that the compound’s action was evaluated in the lipopolysaccharide (lps)-induced inflammatory response in murine macrophages , suggesting that the compound’s efficacy may be influenced by the presence of LPS and the specific environment within macrophages.

特性

IUPAC Name |

methyl 1-nitronaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-17-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13(15)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBULQXHDUJYCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL](/img/structure/B2747196.png)

![2-[[4-(4-Ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2747198.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2747208.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea](/img/structure/B2747209.png)

![5-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2747216.png)